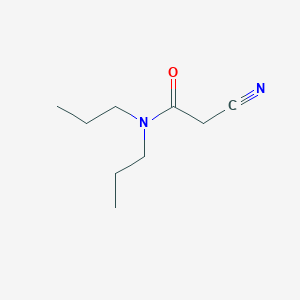

2-cyano-N,N-dipropylacetamide

Description

BenchChem offers high-quality 2-cyano-N,N-dipropylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-cyano-N,N-dipropylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-N,N-dipropylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-3-7-11(8-4-2)9(12)5-6-10/h3-5,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAORRGUPLLEASI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00394299 | |

| Record name | 2-cyano-N,N-dipropylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53807-35-5 | |

| Record name | 2-cyano-N,N-dipropylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-cyano-N,N-dipropylacetamide from Ethyl Cyanoacetate

Introduction & Strategic Importance

In the landscape of modern organic and medicinal chemistry, N,N-disubstituted cyanoacetamides are recognized as exceptionally versatile molecular building blocks.[1][2] Their unique architecture, featuring a reactive methylene group positioned between a nitrile and an amide carbonyl, renders them valuable precursors for synthesizing a diverse array of heterocyclic compounds such as pyridones, pyrimidines, and thiazoles.[3] Many derivatives have demonstrated significant pharmacological activities, making their efficient and scalable synthesis a critical focus in drug discovery and development.[3]

This guide provides an in-depth, scientifically-grounded examination of a robust and widely employed method for synthesizing a specific member of this class: 2-cyano-N,N-dipropylacetamide. We will delve into the synthesis from ethyl cyanoacetate and N,N-dipropylamine, moving beyond a simple recitation of steps to explore the underlying chemical principles, the rationale behind experimental choices, and the critical parameters that ensure a successful and reproducible outcome.

Core Synthesis Strategy: Nucleophilic Acyl Substitution

The most direct and economical pathway to 2-cyano-N,N-dipropylacetamide from ethyl cyanoacetate is the direct amidation of the ester, a classic example of nucleophilic acyl substitution.[3][4] This method is favored for its efficiency and atom economy, often proceeding without the need for catalysts or coupling agents.

The Underlying Mechanism

The reaction proceeds through a well-established two-step addition-elimination mechanism.

-

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of N,N-dipropylamine acting as a nucleophile. It attacks the electrophilic carbonyl carbon of ethyl cyanoacetate. This carbon is electron-deficient due to the polarization of the C=O bond and the inductive effect of the adjacent ethoxy group.

-

Formation of the Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl group, forming a transient, negatively charged tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed by expelling the most stable leaving group, which in this case is the ethoxide anion (CH₃CH₂O⁻). The ethoxide is a better leaving group than the dipropylamino group.

-

Proton Transfer: The liberated ethoxide anion is basic and subsequently deprotonates the newly formed protonated amide, regenerating a neutral amide product and forming ethanol as a byproduct.

Caption: The nucleophilic acyl substitution mechanism.

Key Reagents and Their Roles

-

Ethyl Cyanoacetate (Substrate): This molecule serves as the electrophilic acyl source. Its ester functionality is sufficiently reactive to undergo substitution by a moderately strong nucleophile like a secondary amine, especially at elevated temperatures.[5][6]

-

N,N-dipropylamine (Nucleophile): As the amine, it provides the nucleophilic nitrogen required for the amidation. Being a secondary amine, it yields a stable tertiary amide. Its basicity and steric profile influence reactivity; while less sterically hindered than some other secondary amines, heating is often required to achieve a practical reaction rate.

-

Solvent (Optional): This reaction can be performed "neat" (without a solvent), which is often preferred for its simplicity and higher concentration of reactants.[7] However, for larger-scale reactions or to achieve better temperature control, a high-boiling, inert solvent such as N,N-Dimethylformamide (DMF), toluene, or xylene can be employed.[3]

Thermodynamic and Kinetic Considerations

The conversion of an ester to an amide is generally a thermodynamically favorable process. The resulting amide bond is resonance-stabilized and typically more robust than the starting ester bond. Kinetically, the reaction rate is highly dependent on temperature. While the reaction can proceed at room temperature, it is often impractically slow. Heating the mixture, typically to reflux, provides the necessary activation energy to overcome the kinetic barrier, driving the reaction to completion in a reasonable timeframe.[7] The continuous removal of the ethanol byproduct can also be used to shift the equilibrium towards the product, according to Le Châtelier's principle.

Experimental Protocol: A Validated Step-by-Step Methodology

This protocol describes a standard laboratory-scale synthesis of 2-cyano-N,N-dipropylacetamide via conventional heating.

Materials and Equipment

Materials:

-

Ethyl cyanoacetate (≥99%)

-

N,N-dipropylamine (≥99%)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

TLC plates (e.g., silica gel 60 F₂₅₄)

-

Mobile phase for TLC (e.g., n-hexane:ethyl acetate, 6:1)[3]

Equipment:

-

Round-bottom flask (sized appropriately for the reaction scale)

-

Reflux condenser

-

Heating mantle with magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus (including a short-path distillation head)

-

Standard laboratory glassware (beakers, graduated cylinders)

Safety Precautions

-

Work Environment: All procedures should be conducted inside a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves at all times.

-

Chemical Hazards: Ethyl cyanoacetate is harmful if swallowed or in contact with skin.[3] N,N-dipropylamine is a corrosive and flammable liquid. Consult the Safety Data Sheet (SDS) for each chemical before use.

Detailed Synthesis Procedure

-

Reactor Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagent Charging: To the flask, add ethyl cyanoacetate (e.g., 0.2 mol, 22.62 g) and N,N-dipropylamine (e.g., 0.22 mol, 22.26 g, 1.1 equivalents). A slight excess of the more volatile amine is used to ensure complete conversion of the ester.

-

Reaction: Heat the stirred mixture to a gentle reflux (approximately 120-140°C) using a heating mantle. The reaction is typically heated for 8-12 hours.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3] Periodically take a small aliquot from the reaction mixture, dissolve it in a suitable solvent (like dichloromethane), and spot it on a TLC plate against a spot of the starting ethyl cyanoacetate. Elute the plate with a hexane/ethyl acetate mixture. The reaction is complete when the spot corresponding to ethyl cyanoacetate has disappeared.

Work-up and Purification

-

Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

-

Removal of Volatiles: The excess N,N-dipropylamine and the ethanol byproduct can be removed under reduced pressure using a rotary evaporator.

-

Purification by Vacuum Distillation: The resulting crude oil is purified by vacuum distillation.[4] Assemble a vacuum distillation apparatus. The product, 2-cyano-N,N-dipropylacetamide, is collected as a brown oil at a boiling point of 115-117°C at 0.1 mmHg.[4]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 6. Ethyl cyanoacetate | C5H7NO2 | CID 7764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2-cyano-N,N-dipropylacetamide

Introduction

2-cyano-N,N-dipropylacetamide is a versatile chemical intermediate belonging to the class of N,N-disubstituted cyanoacetamides.[1] With the molecular formula C₉H₁₆N₂O, this compound serves as a valuable building block in organic synthesis, particularly in the construction of complex heterocyclic structures.[1] Its utility has been demonstrated in the synthesis of a variety of compounds, including substituted diaminobenzo[1,2,3-de:4,5,6-d'e']diquinoline-1,7-dicarbonitriles.[1] The presence of a cyano group, an amide functionality, and dipropylamino substituents imparts a unique combination of reactivity and physical properties, making a thorough understanding of its physicochemical characteristics essential for its effective application in research and development.

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-cyano-N,N-dipropylacetamide, intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Where experimental data is not publicly available, scientifically sound predicted values are provided to guide initial experimental design. Furthermore, detailed, field-proven experimental protocols for the determination of key parameters are presented, empowering researchers to validate and expand upon the data contained herein.

Chemical Identity and Core Properties

A foundational understanding of a molecule begins with its fundamental identifiers and basic physical properties. These data points are critical for everything from inventory management and regulatory compliance to the design of synthetic routes and purification strategies.

| Property | Value | Source |

| IUPAC Name | 2-cyano-N,N-dipropylacetamide | [] |

| CAS Number | 53807-35-5 | [1] |

| Molecular Formula | C₉H₁₆N₂O | [1] |

| Molecular Weight | 168.24 g/mol | [1] |

| Appearance | Brown or colorless oil | [1][] |

| Boiling Point | 115-117°C at 0.1 mmHg | [1] |

| Density | 0.962 g/cm³ | [3] |

| Canonical SMILES | CCCN(CCC)C(=O)CC#N |

Spectroscopic and Analytical Data

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of chemical compounds. The following section details the available and predicted spectroscopic data for 2-cyano-N,N-dipropylacetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides characteristic signals corresponding to the different proton environments within the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 3.46 | s | 2H | CH₂CN |

| 3.21-3.13 | m | 2H | CH₂N |

| 3.11-3.03 | m | 2H | CH₂N |

| 1.57-1.37 | m | 4H | CH₂ |

| 0.87 | t, J = 7.4 Hz | 6H | CH₃ |

Note to the researcher: It is highly recommended to acquire an experimental ¹³C NMR spectrum for full structural confirmation and as a benchmark for purity analysis.

Infrared (IR) Spectroscopy (Predicted)

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR spectrum of 2-cyano-N,N-dipropylacetamide would exhibit characteristic absorption bands:

-

C≡N stretch: A sharp, medium-intensity band is expected in the range of 2240-2260 cm⁻¹. The cyanamide transition is typically found in an isolated region of the IR spectrum, between 2220–2243 cm⁻¹.[4]

-

C=O stretch (amide): A strong absorption band is predicted to appear around 1630-1680 cm⁻¹.

-

C-H stretch (aliphatic): Multiple bands are expected in the region of 2850-3000 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2-cyano-N,N-dipropylacetamide, the following is expected:

-

Molecular Ion (M⁺): A peak at m/z = 168, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Common fragmentation pathways for N-alkyl amides include α-cleavage to the carbonyl group and the nitrogen atom. The fragmentation of N-monosubstituted cyanoacetamides is influenced by the N-alkyl and N-aryl substituents.[5]

Physicochemical Properties and Their Determination

The physicochemical properties of a compound are critical determinants of its behavior in various systems, including its suitability for specific applications in drug development and materials science. This section outlines key properties, provides predicted values where experimental data is lacking, and details the standardized protocols for their experimental determination.

Solubility

Predicted Solubility: Due to the presence of both polar (amide, cyano) and non-polar (dipropyl) groups, 2-cyano-N,N-dipropylacetamide is expected to have moderate solubility in a range of organic solvents and limited solubility in water. The solubility of the related compound, 2-cyanoacetamide, has been measured in various solvents, with the order being N,N-dimethylformamide > acetone > water > acetonitrile > methanol > methyl acetate > 1,4-dioxane > tetrahydrofuran > ethanol > ethyl acetate > n-propanol > n-butanol > trichloromethane > dichloromethane.[6]

Experimental Protocol: Determination of Water Solubility (OECD Guideline 105)

The OECD Guideline 105 describes two primary methods for determining the water solubility of a substance: the column elution method for solubilities below 10⁻² g/L and the flask method for solubilities above this threshold. Given the expected limited water solubility, the flask method is likely more appropriate.

Workflow for Water Solubility Determination (OECD 105 Flask Method)

Caption: Workflow for assessing hydrolytic stability as a function of pH according to OECD Guideline 111.

Stability under Storage (ICH Guideline Q1A(R2))

For applications in drug development, stability testing under various environmental conditions is mandatory. The ICH Q1A(R2) guideline provides a framework for this.

-

Long-term testing: Typically 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

-

Accelerated testing: Typically 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

During these studies, the substance is monitored for any changes in its physical appearance, purity (assay), and degradation products.

Conclusion

2-cyano-N,N-dipropylacetamide is a chemical intermediate with a distinct set of physicochemical properties that make it a valuable tool in organic synthesis. This guide has provided a comprehensive overview of its known and predicted characteristics, including its chemical identity, spectroscopic data, solubility, lipophilicity, and stability. By presenting this information alongside standardized, authoritative experimental protocols, this document aims to equip researchers and drug development professionals with the foundational knowledge necessary to confidently and effectively utilize 2-cyano-N,N-dipropylacetamide in their work. The provided workflows, based on OECD and ICH guidelines, offer a clear path for the experimental validation and expansion of the data presented herein, fostering a deeper understanding of this versatile compound.

References

-

2-cyano-N,N-diethylacetamide | C7H12N2O | CID 3854515 - PubChem. (URL: [Link])

-

Measurement and Correlation of the Solubility of 2-Cyanoacetamide in 14 Pure Solvents and the Mixing Properties of Solutions | Request PDF - ResearchGate. (URL: [Link])

-

Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication - ACD/Labs. (URL: [Link])

-

Can anyone help me to tell me any online website to check 13C NMR prediction. . .? | ResearchGate. (URL: [Link])

-

Predict 13C carbon NMR spectra - NMRDB.org. (URL: [Link])

-

(PDF) EI/MS/MS spectra of N-monosubstituted cyanoacetamides - ResearchGate. (URL: [Link])

-

Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide - MDPI. (URL: [Link])

-

Deep Learning-Enabled MS/MS Spectrum Prediction Facilitates Automated Identification Of Novel Psychoactive Substances | Michael Skinnider. (URL: [Link])

-

CASPRE - 13 C NMR Predictor. (URL: [Link])

-

One-Pot Two-Step Catalytic Synthesis of Rationally Designed 6-amino-2- pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioacti - ChemRxiv. (URL: [Link])

-

Synthesis of a Series of Diaminoindoles - PMC - NIH. (URL: [Link])

-

Synthesis of Novel Cyano Quinoline Derivatives | Request PDF - ResearchGate. (URL: [Link])

-

Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PubMed. (URL: [Link])

-

N-carbamoyl-2-cyano-N-propylacetamide | C7H11N3O2 | CID 153785246 - PubChem. (URL: [Link])

-

Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC - NIH. (URL: [Link])

-

2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks - PubMed Central. (URL: [Link])

-

(2E,4E)-2-Cyano-5-dipropylamino-N,N-dimethylpenta-2,4-dienamide - NIH. (URL: [Link])

-

Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds - MDPI. (URL: [Link])

-

MIT Open Access Articles Predicting Infrared Spectra with Message Passing Neural Networks. (URL: [Link])

-

2-Cyanoacetamide - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

-

(S)-2-Cyano-2-methyl-3-(3'-chlorophenyl)propanamide - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (URL: [Link])

-

The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases - MDPI. (URL: [Link])

Sources

Introduction: The Versatility of a Cyanoacetamide Building Block

An In-depth Technical Guide to 2-cyano-N,N-dipropylacetamide (CAS: 53807-35-5)

Cyanoacetamide and its derivatives represent a cornerstone class of reagents in synthetic organic chemistry, valued for their versatility as precursors to a wide array of complex molecular architectures.[1] The unique combination of a nucleophilic active methylene group positioned between two electron-withdrawing functionalities—a nitrile and a carbonyl group—confers a rich and tunable reactivity profile. Within this family, 2-cyano-N,N-dipropylacetamide, identified by its CAS number 53807-35-5, emerges as a significant intermediate.[1] While not an end-product therapeutic itself, its structural motifs are of considerable interest to researchers in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its synthesis, characterization, reactivity, and potential applications, grounded in established chemical principles and tailored for the practicing scientist.

Physicochemical and Structural Characteristics

A precise understanding of a compound's physical properties is fundamental to its application in experimental work, informing decisions on solvent selection, reaction temperature, and purification methods. The key properties of 2-cyano-N,N-dipropylacetamide are summarized below.

| Property | Value | Source(s) |

| CAS Number | 53807-35-5 | [1][2][3] |

| Molecular Formula | C₉H₁₆N₂O | [1][] |

| Molecular Weight | 168.24 g/mol | [1][2] |

| IUPAC Name | 2-cyano-N,N-dipropylacetamide | [] |

| Synonyms | N,N-Dipropylcyanoacetamide | [][5] |

| Appearance | Brown oil | [1][] |

| Boiling Point | 115-117°C at 0.1 mmHg | [1] |

| InChI Key | GAORRGUPLLEASI-UHFFFAOYSA-N | [][6] |

Core Synthesis Methodologies

The synthesis of N,N-disubstituted cyanoacetamides is well-established, primarily relying on the principles of nucleophilic acyl substitution.[1] The selection of a specific route is often a pragmatic choice based on starting material availability, desired purity, and reaction scale.

Method 1: Amination of an Alkyl Cyanoacetate (Preferred Route)

This is the most common and efficient pathway. The reaction involves the nucleophilic attack of a secondary amine, N,N-dipropylamine, on the electrophilic carbonyl carbon of an alkyl cyanoacetate, such as ethyl cyanoacetate.[1] The reaction proceeds via a tetrahedral intermediate, followed by the elimination of an alcohol (ethanol in this case) to yield the final amide product.

The causality for this method's prevalence lies in its high efficiency and the relatively low cost of the starting materials.[1] Using a slight excess of the amine can drive the reaction to completion. The choice of an aromatic solvent is often strategic, allowing for azeotropic removal of the alcohol byproduct if necessary, though the reaction often proceeds well under neat conditions or in a simple alcoholic solvent.[1]

Caption: Primary synthesis route via nucleophilic acyl substitution.

Experimental Protocol: Amination of Ethyl Cyanoacetate

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl cyanoacetate (1.0 eq).

-

Reagent Addition: Add N,N-dipropylamine (1.1 eq) to the flask. The addition may be slightly exothermic and can be controlled with an ice bath if necessary.

-

Reaction: Heat the mixture to reflux (typically 80-100°C) and maintain for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: After completion, cool the reaction mixture to room temperature. Remove the ethanol byproduct and excess amine under reduced pressure.

-

Purification: The resulting crude oil can be purified by vacuum distillation to yield the final product.[1]

Method 2: Condensation using a Coupling Agent

An alternative approach involves the direct condensation of cyanoacetic acid with N,N-dipropylamine.[1] Because the direct thermal condensation would require high temperatures and result in side products, a coupling agent is essential. Dicyclohexylcarbodiimide (DCC) is a classic choice; it activates the carboxylic acid, making it highly susceptible to nucleophilic attack by the amine.[1]

This method is self-validating as the formation of the insoluble dicyclohexylurea (DCU) byproduct provides a strong thermodynamic driving force for the reaction. The primary challenge is the complete removal of DCU from the product during purification, which typically involves filtration followed by extraction.

Structural Elucidation and Quality Control

Unambiguous characterization of 2-cyano-N,N-dipropylacetamide is critical for its use in subsequent synthetic steps. A multi-technique approach combining spectroscopy and chromatography is standard practice.[1]

Caption: Analytical workflow for structure and purity validation.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum provides a clear fingerprint. One would expect to see triplets for the terminal methyl (-CH₃) protons of the propyl groups, multiplets (likely sextets) for the adjacent methylene (-CH₂-) groups, and another set of triplets for the methylene groups attached to the nitrogen (N-CH₂-). A key signal would be a singlet for the active methylene protons (-CH₂-CN) located between the carbonyl and cyano groups.

-

¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments. Distinct signals for the three different carbons of the propyl group, the active methylene carbon, the nitrile carbon (C≡N), and the amide carbonyl carbon (C=O) are expected.[7]

-

-

Infrared (IR) Spectroscopy: This technique is invaluable for confirming the presence of key functional groups.[7]

-

A sharp, strong absorption band around 2250 cm⁻¹ is characteristic of the nitrile (C≡N) stretch.

-

A strong, sharp absorption band in the region of 1640-1660 cm⁻¹ is indicative of the tertiary amide carbonyl (C=O) stretch.

-

Absorptions in the 2850-3000 cm⁻¹ region confirm the presence of C-H bonds in the propyl groups.

-

-

Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) MS would be used to confirm the molecular weight of the compound (168.24 g/mol ).[8] The fragmentation pattern can also provide further structural information.

Chromatographic Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for assessing the purity of such compounds.[9] A C18 or a cyano-bonded phase column could be effective.[10] A typical mobile phase would consist of a gradient of acetonitrile and water, allowing for the separation of the main product from any unreacted starting materials or byproducts.[11][12]

-

Gas Chromatography (GC): Given its boiling point, GC is also a viable technique for purity analysis, often coupled with a mass spectrometer (GC-MS) for peak identification.

Synthetic Utility and Potential Applications

The primary value of 2-cyano-N,N-dipropylacetamide lies in its role as a versatile synthetic intermediate.[1] Its trifunctional nature (nitrile, active methylene, amide) allows it to participate in a wide range of chemical transformations.

Keystone for Heterocyclic Synthesis

The molecule is an excellent precursor for constructing various heterocyclic compounds, which form the core of many pharmaceutical agents.[1][13]

-

Pyrazoles and Pyrimidines: The active methylene group can be readily deprotonated to form a nucleophilic carbanion, which can then react with various electrophiles in cyclization reactions to form substituted pyrazoles and pyrimidines.[1]

-

Gewald Reaction: Cyanoacetamide derivatives are classic substrates in the Gewald reaction, a multicomponent reaction that efficiently produces highly substituted 2-aminothiophenes, another important heterocyclic motif in medicinal chemistry.[1]

Caption: Role as a precursor in heterocyclic synthesis.

Relevance to Drug Development: A Link to Neurologically Active Amides

While direct pharmacological data for 2-cyano-N,N-dipropylacetamide is scarce, its core structure—a substituted acetamide—is present in various biologically active molecules. Notably, extensive research has been conducted on derivatives of valpromide (2-propylpentanamide), an amide of valproic acid, for their anticonvulsant activity.[14][15] Studies have shown that modifications to the amide structure can significantly impact pharmacokinetic and pharmacodynamic properties, such as metabolic stability and potency.[16] For instance, some amide derivatives that resist biotransformation into their corresponding carboxylic acids exhibit enhanced anticonvulsant effects.[16]

Given that 2-cyano-N,N-dipropylacetamide is an N,N-dipropyl substituted amide, it represents a potential scaffold or starting point for synthesizing novel analogs in the search for new central nervous system (CNS) agents. The cyano group offers a reactive handle for further molecular elaboration, potentially leading to compounds with unique structure-activity relationships.[16] This positions the compound as a molecule of interest for drug discovery programs focused on epilepsy and other neurological disorders.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 2-cyano-N,N-dipropylacetamide is essential. The information below is a summary derived from available Safety Data Sheets (SDS) and should not replace a thorough review of the specific SDS provided by the supplier.

-

General Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[5] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, impervious gloves (e.g., nitrile), and a lab coat.[5] Avoid the formation of aerosols.[5]

-

First-Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, seek immediate medical attention.[5]

-

Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water.[5]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[17]

-

Toxicity: Specific toxicological data, including LD50 and long-term effects, are largely unavailable.[5] Therefore, the compound should be handled as a potentially hazardous substance. Related cyanoacetamides are classified as harmful if swallowed, causing skin and eye irritation.[18]

Conclusion

2-cyano-N,N-dipropylacetamide (CAS 53807-35-5) is a valuable and versatile chemical intermediate. Its straightforward synthesis, combined with the multiple reactive sites inherent in its structure, makes it a powerful building block for the construction of complex organic molecules, particularly nitrogen-containing heterocycles. While its direct applications are in synthesis rather than therapy, its structural relationship to known classes of neurologically active compounds suggests it may be a valuable scaffold for future drug discovery and development efforts. A thorough understanding of its chemical properties, synthetic routes, and handling requirements is essential for any researcher intending to utilize this potent reagent.

References

-

Bialer, M., et al. (1993). Structure-pharmacokinetic relationships in a series of valpromide derivatives with antiepileptic activity. PubMed. [Link]

-

Internet Scientific Publications. (n.d.). Synthesis of Valproic acid derivatives and their evaluation for anticonvulsant activity. [Link]

-

Pérez-Alonso, M., et al. (2006). Characterization of the Anticonvulsant Profile of Valpromide Derivatives. PubMed. [Link]

-

Pharmaffiliates. (n.d.). CAS No : 53807-35-5 | Product Name : 2-Cyano-N,N-dipropylacetamide. [Link]

-

Arctom. (n.d.). CAS NO. 53807-35-5 | 2-CYANO-N,N-DIPROPYLACETAMIDE. [Link]

-

Sheha, T. A., et al. (2017). Synthesis, Anticonvulsant Activity and Cytotoxicity of Novel Valproic Acid Derivatives. ResearchGate. [Link]

-

SIELC Technologies. (2018). 2-Cyano-N-((propylamino)carbonyl)acetamide. [Link]

-

Sheha, T. A., et al. (2017). Synthesis, Anticonvulsant Activity and Cytotoxicity of Novel Valproic Acid Derivatives. ResearchGate. [Link]

-

SIELC Technologies. (n.d.). Separation of 2-Cyano-N-((propylamino)carbonyl)acetamide on Newcrom R1 HPLC column. [Link]

-

PubChem. (n.d.). 2-cyano-N,N-diethylacetamide. [Link]

-

Quick Company. (n.d.). A Single Step Process For The Preparation Of 2 Cyano N,N Diethyl Acetamide Intermediate Useful In Preparation Of Entacapone. [Link]

-

Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. ResearchGate. [Link]

-

ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

-

Hung, T. N., et al. (2020). The IR (a) and the ¹³C NMR (b) spectra of the purified 2-cyano-2-(hydroxyimino)acetic acid. ResearchGate. [Link]

-

Wikipedia. (n.d.). Cyanoacetamide. [Link]

-

Leah4sci. (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. [Link]

-

The Organic Chemistry Tutor. (2020). Unknown Organic Spectra Experiment Part 2 Solving an Example Unknown. [Link]

-

SIELC Technologies. (n.d.). Separation of Acetamide, N-(aminocarbonyl)-2-cyano- on Newcrom R1 HPLC column. [Link]

-

SIELC Technologies. (n.d.). Separation of Acetic acid, cyano-, 2-methylpropyl ester on Newcrom R1 HPLC column. [Link]

-

Mijin, D. Ž., et al. (2010). EI/MS/MS spectra of N-monosubstituted cyanoacetamides. ResearchGate. [Link]

- Google Patents. (2014). CN103926333A - High performance liquid chromatography detection method for cyanoacetamide.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. arctomsci.com [arctomsci.com]

- 5. echemi.com [echemi.com]

- 6. 53807-35-5|2-Cyano-N,N-dipropylacetamide|BLDPharm [bldpharm.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-Cyano-N-((propylamino)carbonyl)acetamide | SIELC Technologies [sielc.com]

- 10. lcms.cz [lcms.cz]

- 11. Separation of 2-Cyano-N-((propylamino)carbonyl)acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. Separation of Acetic acid, cyano-, 2-methylpropyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. Buy 2-cyano-N,N-diethylacetamide | 26391-06-0 [smolecule.com]

- 14. ispub.com [ispub.com]

- 15. Characterization of the anticonvulsant profile of valpromide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure-pharmacokinetic relationships in a series of valpromide derivatives with antiepileptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Spectroscopic Data of 2-cyano-N,N-dipropylacetamide

This guide provides a comprehensive analysis of the spectroscopic data for 2-cyano-N,N-dipropylacetamide, a versatile intermediate in organic synthesis.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that are crucial for the structural elucidation and quality control of this compound.

Introduction: The Molecular Blueprint

2-cyano-N,N-dipropylacetamide, with the chemical formula C₉H₁₆N₂O, belongs to the cyanoacetamide class of compounds.[1] These molecules are recognized for their utility as building blocks in the synthesis of a wide array of heterocyclic compounds. The structural confirmation of 2-cyano-N,N-dipropylacetamide is unequivocally established through a combination of advanced spectroscopic techniques.[1] This guide will dissect the data obtained from ¹H NMR, ¹³C NMR, IR, and MS, providing both the spectral data and the underlying principles of their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environment

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals, a detailed structural map can be constructed.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-cyano-N,N-dipropylacetamide provides distinct signals for each type of proton within the molecule. The data presented below was acquired in a deuterated chloroform (CDCl₃) solvent.

Table 1: ¹H NMR Spectroscopic Data for 2-cyano-N,N-dipropylacetamide

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.46 | s | 2H | -CH₂-CN |

| 3.21 - 3.03 | m | 4H | -N-(CH₂-CH₂-CH₃)₂ |

| 1.57 - 1.37 | m | 4H | -N-(CH₂-CH₂-CH₃)₂ |

| 0.87 | t | 6H | -N-(CH₂-CH₂-CH₃)₂ |

Causality Behind Experimental Choices: The choice of CDCl₃ as the solvent is standard for many organic molecules due to its excellent solubilizing properties and the single deuterium lock signal. The use of a 400 MHz spectrometer provides sufficient resolution to distinguish the different proton environments.

Interpretation of the ¹H NMR Spectrum:

-

The singlet at 3.46 ppm corresponds to the two protons of the methylene group adjacent to the electron-withdrawing cyano group (-CH₂-CN). The singlet nature of this peak indicates no adjacent protons.

-

The multiplet between 3.03 and 3.21 ppm is assigned to the four protons of the two methylene groups directly attached to the nitrogen atom (-N-CH₂-). The complex splitting arises from coupling with the adjacent methylene protons.

-

The multiplet observed between 1.37 and 1.57 ppm represents the four protons of the central methylene groups of the two propyl chains (-CH₂-CH₃).

-

The triplet at 0.87 ppm is characteristic of the six protons of the two terminal methyl groups (-CH₃). The triplet pattern is a result of coupling with the adjacent two protons of the methylene group.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-cyano-N,N-dipropylacetamide

| Predicted Chemical Shift (δ) ppm | Carbon Assignment |

| ~162 | C=O (Amide) |

| ~116 | C≡N (Nitrile) |

| ~48 | -N-CH₂- |

| ~26 | -CH₂-CN |

| ~21 | -CH₂-CH₃ |

| ~11 | -CH₃ |

Rationale for Predicted Shifts:

-

The amide carbonyl carbon is expected to resonate at the most downfield position (~162 ppm) due to the strong deshielding effect of the oxygen and nitrogen atoms.

-

The nitrile carbon typically appears around 116 ppm.

-

The carbons of the propyl chains will have distinct chemical shifts depending on their proximity to the nitrogen atom. The carbon directly attached to the nitrogen (-N-CH₂-) will be the most deshielded of the alkyl carbons.

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring high-quality NMR spectra of a liquid amide like 2-cyano-N,N-dipropylacetamide is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Acquire a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

Process the data with an exponential multiplication (line broadening) of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

Employ a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for each carbon.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data with an exponential multiplication (line broadening) of 1-2 Hz.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Characteristic IR Absorption Bands for 2-cyano-N,N-dipropylacetamide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2870 | Strong | C-H stretching (alkyl) |

| ~2250 | Medium, Sharp | C≡N stretching (nitrile) |

| ~1650 | Strong | C=O stretching (tertiary amide) |

| ~1460 | Medium | C-H bending (methylene) |

| ~1380 | Medium | C-H bending (methyl) |

Causality Behind Experimental Choices: For a liquid sample, the spectrum can be conveniently obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr). This method avoids interference from solvent absorption bands.

Interpretation of the IR Spectrum:

-

The strong absorptions in the 2960-2870 cm⁻¹ region are characteristic of the C-H stretching vibrations of the propyl groups.

-

A sharp, medium-intensity peak around 2250 cm⁻¹ is a definitive indicator of the nitrile (C≡N) functional group.[1][2]

-

The strong absorption band at approximately 1650 cm⁻¹ is assigned to the carbonyl (C=O) stretching vibration of the tertiary amide.[3] The position of this band is influenced by the electronic effects of the attached nitrogen atom.

-

The absorptions around 1460 cm⁻¹ and 1380 cm⁻¹ correspond to the bending vibrations of the methylene and methyl groups, respectively.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Place one to two drops of the neat liquid sample of 2-cyano-N,N-dipropylacetamide onto a clean, dry salt plate (e.g., NaCl).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the salt plate with the sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions.

Table 4: Key Ions in the Mass Spectrum of 2-cyano-N,N-dipropylacetamide

| m/z | Proposed Fragment |

| 168 | [C₉H₁₆N₂O]⁺• (Molecular Ion) |

| 126 | [M - C₃H₆]⁺• or [M - CH₂=CH₂ - CH₃]⁺• |

| 100 | [M - C₅H₈]⁺• or [N(C₃H₇)₂]⁺ |

| 72 | [CH₂=N(C₃H₇)]⁺ |

| 43 | [C₃H₇]⁺ |

| 41 | [CH₂=CH-CH₂]⁺ |

Interpretation of the Mass Spectrum:

-

The molecular ion peak at m/z 168 confirms the molecular weight of 2-cyano-N,N-dipropylacetamide.[1]

-

The fragmentation of amides often involves cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom.

-

A common fragmentation pathway for N,N-dialkylamides is the α-cleavage, leading to the formation of an iminium ion. In this case, the peak at m/z 100 could correspond to the [N(C₃H₇)₂]⁺ ion, and the peak at m/z 72 could be due to the [CH₂=N(C₃H₇)]⁺ ion.

-

The loss of alkyl fragments from the propyl chains would lead to ions at lower m/z values, such as the propyl cation at m/z 43.

-

Rearrangement reactions, such as the McLafferty rearrangement, are also possible and can contribute to the overall fragmentation pattern.

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful combination for analyzing volatile compounds like 2-cyano-N,N-dipropylacetamide.

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A nonpolar or moderately polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a suitable initial temperature (e.g., 70 °C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low to a high m/z range (e.g., 40-400 amu).

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Visualization of Key Concepts

To aid in the understanding of the spectroscopic analysis, the following diagrams illustrate the molecular structure and a conceptual workflow.

Caption: Workflow for the spectroscopic analysis of 2-cyano-N,N-dipropylacetamide.

Conclusion

The collective spectroscopic data from NMR, IR, and MS provide a definitive and self-validating structural confirmation of 2-cyano-N,N-dipropylacetamide. The ¹H NMR spectrum reveals the specific arrangement of protons, the IR spectrum confirms the presence of the key nitrile and amide functional groups, and the mass spectrum establishes the molecular weight and provides characteristic fragmentation patterns. This in-depth guide serves as a valuable resource for scientists and researchers, enabling the confident identification and characterization of this important synthetic intermediate.

References

-

Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

-

FTIR Functional Group Database Table with Search - InstaNANO. (n.d.). Retrieved January 12, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved January 12, 2026, from [Link]

-

Interpreting Infrared Spectra - Specac Ltd. (n.d.). Retrieved January 12, 2026, from [Link]

-

Organic Nitrogen Compounds, VII: Amides—The Rest of the Story | Spectroscopy Online. (2020, January 1). Retrieved January 12, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 12, 2026, from [Link]

-

(PDF) EI/MS/MS spectra of N-monosubstituted cyanoacetamides - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

A Comprehensive Technical Guide to 2-cyano-N,N-dipropylacetamide: Synthesis, Reactivity, and Applications as a Versatile Precursor

Abstract: This technical guide provides an in-depth analysis of 2-cyano-N,N-dipropylacetamide, a versatile intermediate in organic synthesis. We explore its fundamental physicochemical properties, established synthetic routes, and core reactivity, which is dominated by its active methylene group and reactive cyano and amide functionalities. The narrative emphasizes the causality behind experimental choices, offering field-proven insights for researchers, scientists, and professionals in drug development. Key applications, including its role as a precursor for heterocyclic compounds and its potential in the synthesis of pharmacologically active molecules, are detailed. This guide consolidates theoretical principles with practical, step-by-step protocols and mechanistic diagrams to serve as an authoritative resource for leveraging this powerful synthetic building block.

Introduction & Physicochemical Profile

2-cyano-N,N-dipropylacetamide is a derivative of cyanoacetamide that serves as a valuable intermediate in the creation of more complex molecules.[1] Its synthetic utility stems from three key structural features:

-

An Active Methylene Group: The CH₂ group positioned between the electron-withdrawing cyano (-CN) and acetamide (-C(O)N(C₃H₇)₂) groups exhibits significant acidity. This allows for easy deprotonation to form a stabilized carbanion, which is a potent nucleophile for carbon-carbon bond formation.

-

An Electrophilic Cyano Group: The carbon-nitrogen triple bond can undergo nucleophilic attack, providing a pathway to amides and carboxylic acids through hydrolysis.[2][3]

-

A Tertiary Amide: The N,N-dipropylamide moiety offers steric bulk and influences the solubility and electronic properties of the molecule and its derivatives, often acting as an electron-donating group.[1]

These features make 2-cyano-N,N-dipropylacetamide and its analogs highly reactive and versatile synthons for a wide range of organic transformations, particularly in the construction of heterocyclic systems and pharmacologically relevant scaffolds.[1][4]

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 53807-35-5 | [1] |

| Molecular Formula | C₉H₁₆N₂O | [1] |

| Molecular Weight | 168.24 g/mol | [1] |

| Appearance | Brown oil | [1][] |

| Boiling Point | 115-117°C at 0.1 mmHg | [1] |

| IUPAC Name | 2-cyano-N,N-dipropylacetamide | [] |

| InChI Key | GAORRGUPLLEASI-UHFFFAOYSA-N | [1][] |

Established Synthetic Routes

The preparation of 2-cyano-N,N-dipropylacetamide is reliably achieved through well-understood and scalable reaction pathways. The choice of method often depends on the availability of starting materials, desired purity, and reaction scale.

Caption: Primary synthetic pathways to 2-cyano-N,N-dipropylacetamide.

Synthesis via Amidation of Ethyl Cyanoacetate

This is a direct and efficient method based on the principle of nucleophilic acyl substitution.[1] Dipropylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of ethyl cyanoacetate. The reaction typically proceeds to high conversion, driven by the formation of the stable amide bond.

Causality: Using an excess of the amine can help drive the equilibrium towards the product and ensure complete consumption of the ester. The reaction may be run neat or in a suitable solvent. The procedure for the related cyanoacetamide is well-documented and serves as an excellent template.[6]

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl cyanoacetate (1.0 eq).

-

Add N,N-dipropylamine (1.2-1.5 eq). A slight exotherm may be observed.

-

Heat the reaction mixture to reflux (typically 80-120°C, depending on the solvent, if any) and maintain for 4-8 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess amine and ethanol byproduct under reduced pressure.

-

The resulting crude brown oil can be purified by vacuum distillation to yield 2-cyano-N,N-dipropylacetamide.

Synthesis via DCC-Mediated Coupling of Cyanoacetic Acid

This route involves the direct condensation of cyanoacetic acid with dipropylamine.[1] Because a carboxylic acid is less reactive than its ester derivative, a coupling agent is required to activate the carboxyl group. Dicyclohexylcarbodiimide (DCC) is a common choice for this transformation.[1]

Experimental Protocol:

-

Dissolve cyanoacetic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask under an inert atmosphere (N₂).

-

Cool the solution to 0°C in an ice bath.

-

Add N,N-dipropylamine (1.05 eq) to the solution, followed by a solution of DCC (1.1 eq) in the same solvent, dropwise.

-

Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, the precipitated dicyclohexylurea (DCU) is removed by vacuum filtration.

-

Wash the filtrate with dilute HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by vacuum distillation.

Core Reactivity and Applications as a Synthetic Precursor

The synthetic power of 2-cyano-N,N-dipropylacetamide lies in its polyfunctionality, allowing for a diverse range of subsequent transformations.

Caption: Key reactive sites and transformations of the precursor molecule.

The Active Methylene Group: Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction involving active methylene compounds.[9] It entails the reaction of an aldehyde or ketone with the carbanion generated from 2-cyano-N,N-dipropylacetamide, typically catalyzed by a weak base like piperidine or an amine/acid pair. This reaction is a powerful tool for forming carbon-carbon double bonds.[9]

Mechanism: The reaction proceeds via initial deprotonation of the active methylene group by the base. The resulting nucleophilic carbanion attacks the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol-type intermediate yields the final α,β-unsaturated product.

General Protocol (Example with Benzaldehyde):

-

In a flask equipped with a Dean-Stark apparatus, dissolve 2-cyano-N,N-dipropylacetamide (1.0 eq) and benzaldehyde (1.0 eq) in a suitable solvent like toluene.

-

Add a catalytic amount of piperidine (0.1 eq) and acetic acid (0.05 eq).

-

Heat the mixture to reflux, azeotropically removing the water formed during the reaction.

-

Monitor the reaction until no more water is collected.

-

Cool the reaction mixture, wash with water and brine, and dry the organic layer.

-

Remove the solvent under reduced pressure. The product, (E)-2-cyano-N,N-dipropyl-3-phenylacrylamide, can be purified by recrystallization or column chromatography.

This methodology is central to the synthesis of various pharmacologically active compounds, including the structurally related drug Entacapone, where 2-cyano-N,N-diethylacetamide is condensed with 3,4-dihydroxy-5-nitrobenzaldehyde.[7][10]

Transformations of the Cyano Group: Hydrolysis

The nitrile functionality can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or its corresponding salt.[2][11] This two-step process first converts the nitrile to a primary amide, which is then further hydrolyzed.[3] Careful control of reaction conditions can sometimes allow for the isolation of the intermediate amide, though complete hydrolysis to the carboxylic acid is more common with vigorous heating.[12][13]

Causality:

-

Acid-catalyzed hydrolysis: Protonation of the nitrile nitrogen activates it toward nucleophilic attack by water. The final product is a dicarboxylic acid derivative (a substituted malonic acid).[2][11]

-

Base-catalyzed hydrolysis: Direct nucleophilic attack by a hydroxide ion on the nitrile carbon initiates the reaction. This process yields the salt of the carboxylic acid (a carboxylate), which must be neutralized in a separate acidic workup step to isolate the free acid.[3][11]

This transformation is synthetically useful for converting the cyano group into another versatile functional handle, opening pathways to further derivatization.

Cyclization Reactions for Heterocycle Synthesis

The combination of the active methylene, cyano, and amide groups within one molecule makes 2-cyano-N,N-dipropylacetamide an excellent precursor for building heterocyclic rings.[1][4] It can react with various bidentate reagents to form a wide array of systems, such as pyrimidines, pyrazoles, and pyridines.[1][14]

Example Principle (Synthesis of a Pyrimidine): Reacting 2-cyano-N,N-dipropylacetamide with a reagent like urea or thiourea in the presence of a strong base (e.g., sodium ethoxide) can lead to the formation of a substituted pyrimidine ring. The base first deprotonates the active methylene group. The resulting carbanion can initiate a sequence of condensation and cyclization steps with the bidentate reagent, ultimately forming the stable heterocyclic aromatic ring.

Case Study: N,N-Dialkylcyanoacetamides in CNS Drug Development

While specific public data on drug synthesis from 2-cyano-N,N-dipropylacetamide is limited, the high utility of its close structural analog, 2-cyano-N,N-diethylacetamide, provides a compelling and authoritative case study.

Synthesis of Entacapone: 2-cyano-N,N-diethylacetamide is a key intermediate in the synthesis of Entacapone, a catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson's disease.[8] The synthesis prominently features a Knoevenagel condensation between the diethylacetamide precursor and 3,4-dihydroxy-5-nitrobenzaldehyde.[7][15]

Furthermore, the broader class of N-substituted cyanoacetamide derivatives has been investigated for anticonvulsant properties.[16] Preclinical screening models, such as the Maximal Electroshock Seizure (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests, are used to evaluate efficacy against different seizure types.[16][17] The structural motif present in 2-cyano-N,N-dipropylacetamide is therefore of significant interest to medicinal chemists designing novel central nervous system (CNS) agents. The dipropyl groups can modulate lipophilicity, which is a critical factor for blood-brain barrier penetration.

Safety, Handling, and Storage

As with any active chemical reagent, proper handling of 2-cyano-N,N-dipropylacetamide is essential. Information is derived from safety data sheets (SDS) for the compound and its close analogs.[18][19]

-

Handling:

-

Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[18]

-

Wear suitable personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[18]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[19]

-

Avoid the formation of aerosols.[18]

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[18]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

-

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

-

Conclusion and Future Outlook

2-cyano-N,N-dipropylacetamide is a highly functionalized and versatile precursor in modern organic synthesis. Its value is anchored in the reactivity of its active methylene group, which provides a reliable entry point for C-C bond formation via Knoevenagel condensations and alkylations. Coupled with the transformational potential of its cyano and amide groups, it stands as a powerful building block for complex molecular architectures, especially in the synthesis of heterocycles and pharmacologically active compounds.

Future research will likely continue to exploit this reagent's potential in combinatorial chemistry and drug discovery. The systematic modification of the N-alkyl substituents (as in the dipropyl vs. diethyl case) offers a straightforward strategy for tuning the pharmacokinetic and pharmacodynamic properties of target molecules, making this class of compounds a continued area of interest for the development of novel therapeutics.

References

- A process for the preparation of 2-cyano-N,N-diethylacetamide. (2008, May 8). Google Patents.

-

A Single Step Process For The Preparation Of 2 Cyano N,N Diethyl Acetamide Intermediate Useful In Preparation Of Entacapone. (2006, October 30). Quick Company. Retrieved January 12, 2026, from [Link]

-

2-cyano-N,N-diethylacetamide. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Cyanoacetamide. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]

-

Hydrolysis of nitriles. (n.d.). Lumen Learning. Retrieved January 12, 2026, from [Link]

-

N-Dealkylation of Amines. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Chemical models of epilepsy with some reference to their applicability in the development of anticonvulsants. (n.d.). Lirias. Retrieved January 12, 2026, from [Link]

-

The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. Retrieved January 12, 2026, from [Link]

-

Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024, April 26). YouTube. Retrieved January 12, 2026, from [Link]

-

Cyanoacetamides and their thio- and selenocarbonyl analogues as promising reagents for fine organic synthesis. (n.d.). Russian Chemical Reviews. Retrieved January 12, 2026, from [Link]

-

The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

-

Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. (2008, January 1). TÜBİTAK Academic Journals. Retrieved January 12, 2026, from [Link]

-

Synthesis, and Synthetic Applications of Cyanoacetamides. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

-

Hydrolysis of Nitriles. (2021, April 5). YouTube. Retrieved January 12, 2026, from [Link]

- Improved synthesis process for N,N-dimethylcyanoacetamide. (n.d.). Google Patents.

- Preparation method for 2, 2-dimethyl cyano acetamide. (n.d.). Google Patents.

-

Synthesis and anticonvulsant evaluation of dimethylethanolamine analogues of valproic acid and its tetramethylcyclopropyl analogue. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

- Process for the preparation of (e)-n,n-diethyl-2-cyano-3(3,4-dihydroxy-5-nitro-phenyl)-acrylamide in stable polymorphic form and intermediates of the process. (n.d.). Google Patents.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. A Single Step Process For The Preparation Of 2 Cyano N,N Diethyl [quickcompany.in]

- 9. The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases [mdpi.com]

- 10. WO2006064296A1 - Process for the preparation of (e)-n,n-diethyl-2-cyano-3(3,4-dihydroxy-5-nitro-phenyl)-acrylamide in stable polymorphic form and intermediates of the process - Google Patents [patents.google.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. 2-Cyano-N,N-diethylacetamide | 26391-06-0 [chemicalbook.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. lirias.kuleuven.be [lirias.kuleuven.be]

- 18. echemi.com [echemi.com]

- 19. tcichemicals.com [tcichemicals.com]

Navigating the Solution: A Technical Guide to the Solubility of 2-cyano-N,N-dipropylacetamide in Common Organic Solvents

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Understanding the solubility of a compound is a cornerstone of chemical research and development, influencing everything from reaction kinetics to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility of 2-cyano-N,N-dipropylacetamide, a versatile intermediate in organic synthesis.[1] While direct quantitative solubility data for this compound is not extensively available in public literature, this document will equip researchers with the foundational knowledge, predictive insights, and experimental protocols necessary to effectively utilize this compound in their work.

Understanding the Molecule: Physicochemical Properties of 2-cyano-N,N-dipropylacetamide

2-cyano-N,N-dipropylacetamide is a derivative of cyanoacetamide with the chemical formula C9H16N2O and a molecular weight of 168.24 g/mol .[1] It is described as a brown oil with a boiling point of 115-117°C at 0.1 mmHg.[1][] The structure incorporates both polar and non-polar features that govern its solubility. The presence of the cyano (-C≡N) and the tertiary amide (-C(=O)N(CH₂CH₂CH₃)₂) functional groups introduces polarity and the potential for dipole-dipole interactions. Conversely, the two propyl groups contribute to the molecule's non-polar character, influencing its solubility in hydrophobic solvents.

Table 1: Physicochemical Properties of 2-cyano-N,N-dipropylacetamide

| Property | Value | Source |

| Molecular Formula | C9H16N2O | [1] |

| Molecular Weight | 168.24 g/mol | [1] |

| Appearance | Brown oil | [1][] |

| Boiling Point | 115-117°C / 0.1 mmHg | [1] |

| CAS Number | 53807-35-5 | [1] |

Predicting Solubility: A "Like Dissolves Like" Approach

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] This principle suggests that substances with similar polarities are more likely to be soluble in one another. Given the dual nature of 2-cyano-N,N-dipropylacetamide, its solubility is expected to be significant in a range of organic solvents.

To provide a predictive framework, we can draw parallels with structurally similar compounds for which solubility data is available. For instance, Valpromide (2-propylpentanamide), an amide with a comparable number of carbon atoms, is reported to be soluble in chloroform, dimethyl sulfoxide (DMSO), and methanol, but insoluble in water.[4][5] This suggests that 2-cyano-N,N-dipropylacetamide may exhibit limited solubility in highly polar protic solvents like water, but better solubility in polar aprotic and some non-polar organic solvents.

Furthermore, a comprehensive study on the solubility of 2-cyanoacetamide in fourteen different organic solvents revealed the following solubility order at 298.15 K (from highest to lowest): N,N-dimethylformamide > acetone > water > acetonitrile > methanol > methyl acetate > 1,4-dioxane > tetrahydrofuran > ethanol > ethyl acetate > n-propanol > n-butanol > trichloromethane > dichloromethane.[6] While the N,N-dipropyl groups in our target molecule will increase its non-polar character compared to the unsubstituted 2-cyanoacetamide, this data provides a valuable starting point for solvent selection.

Based on these considerations, we can qualitatively predict the solubility of 2-cyano-N,N-dipropylacetamide in a range of common organic solvents.

Table 2: Predicted Qualitative Solubility of 2-cyano-N,N-dipropylacetamide

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The polar cyano and amide groups will interact favorably with these solvents. |

| Polar Protic | Methanol, Ethanol | Moderate to High | The alkyl chains may slightly reduce solubility compared to polar aprotic solvents, but hydrogen bonding is still possible. |

| Non-Polar | Hexane, Toluene | Low to Moderate | The two propyl groups provide non-polar character, allowing for some interaction with non-polar solvents. |

| Chlorinated | Dichloromethane, Chloroform | Moderate to High | These solvents have an intermediate polarity and are often good solvents for a wide range of organic compounds. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | These solvents have some polar character and are good at solvating a variety of organic molecules. |

| Water | Very Low to Insoluble | The significant non-polar character from the dipropyl groups is expected to dominate, leading to poor aqueous solubility. |

Experimental Determination of Solubility: A Practical Guide

While theoretical predictions are useful, experimental determination is essential for obtaining accurate quantitative solubility data. The following section outlines a standard protocol for determining the solubility of 2-cyano-N,N-dipropylacetamide.

Materials and Equipment

-

2-cyano-N,N-dipropylacetamide

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of 2-cyano-N,N-dipropylacetamide.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-cyano-N,N-dipropylacetamide to a known volume of the desired solvent in a sealed vial. The excess solid ensures that the solution reaches saturation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of 2-cyano-N,N-dipropylacetamide of known concentrations.

-

Determine the concentration of the saturated solution from the calibration curve and calculate the solubility in the desired units (e.g., mg/mL or mol/L).

-

Conclusion and Future Directions

This technical guide provides a foundational understanding of the solubility of 2-cyano-N,N-dipropylacetamide in common organic solvents. While direct quantitative data is limited, a predictive framework based on the principle of "like dissolves like" and comparison with structurally related compounds has been established. For researchers and drug development professionals, the provided experimental protocols offer a robust methodology for determining precise solubility data tailored to their specific applications. Future work should focus on the systematic experimental determination of the solubility of 2-cyano-N,N-dipropylacetamide in a broad range of solvents at various temperatures to create a comprehensive and publicly available dataset.

References

- Benchchem. (n.d.). 2-cyano-N,N-dipropylacetamide | 53807-35-5.

- BOC Sciences. (n.d.). CAS 53807-35-5 2-Cyano-N,N-dipropylacetamide.

- ChemicalBook. (2023, December 16). Valpromide | 2430-27-5.

- MedchemExpress. (n.d.). Valpromide | Antiepileptic Agent.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3121, Valproic acid.

- ResearchGate. (n.d.). Measurement and Correlation of the Solubility of 2-Cyanoacetamide in 14 Pure Solvents and the Mixing Properties of Solutions.

- Sigma-Aldrich. (n.d.). Valpromide, ≥97% (NMR).

- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Wikipedia. (2023, November 29). Valpromide.

Sources

mechanism of 2-cyano-N,N-dipropylacetamide formation

The formation of 2-cyano-N,N-dipropylacetamide is a robust and well-understood transformation rooted in the principles of nucleophilic acyl substitution. The two principal synthetic strategies—direct aminolysis of ethyl cyanoacetate and DCC-mediated coupling of cyanoacetic acid—offer versatile and reliable methods for its preparation. The aminolysis route is often favored for its simplicity and cost-effectiveness, while the DCC coupling method provides a direct path from the corresponding carboxylic acid. A thorough understanding of these mechanisms and their associated experimental protocols empowers researchers to make informed decisions in the synthesis of this and related N,N-disubstituted cyanoacetamides, which continue to serve as critical building blocks in the development of pharmaceuticals and other complex chemical entities. [9][12]

References

-

Manikowski, A., et al. (2009). Facile and Versatile Room-Temperature Synthesis of N,N-Disubstituted Cyanoacetamides from Malonic Ester Chloride. Synthetic Communications, 39, 3621–3638. Retrieved from [Link]

-

Fadda, A. A., et al. (2020). Synthesis, and Synthetic Applications of Cyanoacetamides. ResearchGate. Retrieved from [Link]

-

Al-Amiery, A. A., et al. (2023). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. National Institutes of Health. Retrieved from [Link]

-

Corson, B. B., et al. (n.d.). Cyanoacetamide. Organic Syntheses Procedure. Retrieved from [Link]

- Wockhardt Limited. (2008). Process for the preparation of a stable polymorphic form d of (e)-entacapone. Google Patents.

-

Quick Company. (n.d.). A Single Step Process For The Preparation Of 2 Cyano N,N Diethyl Acetamide Intermediate Useful In Preparation Of Entacapone. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]

-

Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, i, 0-0. Retrieved from [Link]

-

Abdelhamid, I. A., et al. (2018). Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c]t[2][9][10]riazine and Imidazo[2,1-c]t[2][9][10]riazine. ResearchGate. Retrieved from [Link]

-

Osman, A. O. (2022). Ethyl Cyanoacetate Reactions. ResearchGate. Retrieved from [Link]

-

Adams, R., & Tuley, W. F. (n.d.). Ethyl cyanoacetate. Organic Syntheses Procedure. Retrieved from [Link]

-

Fadda, A. A. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals. Retrieved from [Link]

-

Wikipedia. (n.d.). Dipropylamine. Retrieved from [Link]

-

Ataman Kimya. (n.d.). DIPROPYLAMINE. Retrieved from [Link]

Sources

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. benchchem.com [benchchem.com]

- 3. Dipropylamine - Wikipedia [en.wikipedia.org]

- 4. Buy Dipropylamine | 142-84-7 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. A Single Step Process For The Preparation Of 2 Cyano N,N Diethyl [quickcompany.in]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 2-Cyano-N,N-dipropylacetamide

Distribution: For internal and client use by researchers, process chemists, and drug development professionals. This document provides a detailed framework for the evaluation of the thermal stability of 2-cyano-N,N-dipropylacetamide and related N,N-disubstituted cyanoacetamides.

Foreword: Proactive Hazard Assessment in Pharmaceutical Development